ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
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Description
“Ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C11H19N5O3S and a molecular weight of 301.37 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The compound’s molecular structure can be analyzed using techniques such as 1H-NMR and 13C-NMR. For instance, a similar compound showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (301.37) and molecular formula (C11H19N5O3S) . Other properties such as melting point, boiling point, and density are not detailed in the available sources.Scientific Research Applications
- Researchers have synthesized novel 1,2,4-triazole derivatives, including compounds related to our target molecule. These derivatives were evaluated for their cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 using the MTT assay .
- While not directly studied for this compound, related heterocyclic derivatives (such as indole derivatives) have shown anti-HIV activity .
Anticancer Activity
Anti-HIV Potential
Plant Growth Regulation
properties
IUPAC Name |
ethyl 2-[[5-(butylcarbamoylamino)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3S/c1-3-5-6-12-10(18)13-9-14-11(16-15-9)20-7-8(17)19-4-2/h3-7H2,1-2H3,(H3,12,13,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDKFTDIERZNPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NC(=NN1)SCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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